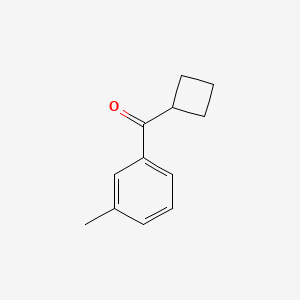

Cyclobutyl 3-methylphenyl ketone

Descripción

Significance of Four-Membered Ring Systems in Organic Chemistry

Four-membered ring systems, or cyclobutanes, have long captured the interest of chemists due to their inherent ring strain and unique three-dimensional structures.

The synthesis of cyclobutane (B1203170) was first reported in the early 20th century, marking a significant achievement in the understanding of cyclic compounds. Early investigations into cyclobutane and its derivatives were driven by a desire to understand the effects of angle and torsional strain on chemical stability and reactivity. This research laid the groundwork for the development of modern synthetic methodologies and the appreciation of strained rings as versatile building blocks in organic synthesis.

In contemporary medicinal chemistry, the cyclobutane scaffold is recognized as a "privileged skeleton." This term refers to molecular frameworks that are capable of binding to multiple biological targets. The rigid and three-dimensional nature of the cyclobutane ring allows for the precise spatial arrangement of functional groups, which can enhance binding affinity and selectivity to proteins and other biological macromolecules. nih.govresearchgate.net Consequently, cyclobutane derivatives are increasingly incorporated into the design of novel therapeutic agents. nih.govresearchgate.net

Overview of Ketone Functionality within Cyclobutyl Structures

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. When a ketone group is attached, as in aryl cyclobutyl ketones, the molecule can exist in different conformations, often described as quasi-equatorial and quasi-axial, arising from the puckering of the four-membered ring. acs.org The equilibrium between these conformers can be influenced by the steric and electronic nature of the substituents on the ketone and the cyclobutane ring. This conformational flexibility is crucial as it can dictate the molecule's reactivity. acs.org

Cyclobutyl ketones exhibit a rich and varied reactivity, primarily driven by the carbonyl group and the strained nature of the cyclobutane ring. One of the most characteristic reactions of cyclobutyl ketones is the Norrish-Yang reaction, a photochemical process. nih.govchem-station.com Upon absorption of UV light, the ketone can be excited to a diradical species which can then abstract a hydrogen atom from the γ-position of the cyclobutane ring. nih.govnih.gov This intramolecular hydrogen abstraction leads to the formation of a 1,4-biradical intermediate, which can then cyclize to form a bicyclo[1.1.1]pentanol derivative. nih.govacs.org This reaction is a powerful tool for the synthesis of complex, three-dimensional structures from relatively simple starting materials. nih.govnih.gov

Another key aspect of their reactivity involves transformations at the carbonyl group itself. For instance, the ketone can be reduced to an alcohol or undergo addition reactions with various nucleophiles. Furthermore, palladium-catalyzed reactions have been developed for the functionalization of the C-H bonds of cyclobutyl ketones, allowing for the introduction of new substituents onto the cyclobutane ring. nih.govnih.gov

Research Findings on Cyclobutyl Aryl Ketones

While specific research on Cyclobutyl 3-methylphenyl ketone is limited in publicly available literature, extensive studies on analogous cyclobutyl aryl ketones provide a strong basis for understanding its chemical behavior.

The photochemistry of cyclobutyl phenyl ketone, a close analog, has been well-documented. acs.orgacs.org Irradiation of cyclobutyl phenyl ketone leads to the formation of 2-phenylbicyclo[1.1.1]pentan-2-ol through the Norrish-Yang cyclization. nih.govresearchgate.net The efficiency of this reaction is highly dependent on the conformation of the starting ketone, with the quasi-axial conformer being the reactive species. acs.org It is reasonable to infer that this compound would undergo a similar photochemical transformation.

Recent advances have also demonstrated the synthetic utility of the resulting bicyclo[1.1.1]pentanol products. These intermediates can undergo further palladium-catalyzed C-C bond cleavage and functionalization to introduce a variety of aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane ring with high stereoselectivity. nih.govnih.gov This two-step sequence represents a formal γ-C-H functionalization of the starting cyclobutyl ketone. nih.govnih.gov Given that electron-withdrawing groups on the aryl ring of the cyclobutyl ketone are well-tolerated in the initial Norrish-Yang cyclization, the methyl group in this compound, being a weakly electron-donating group, should also be compatible with this reaction sequence. nih.gov

Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 898790-40-4 | crysdotllc.combldpharm.comchemicalbook.com |

| Molecular Formula | C12H14O | bldpharm.comcymitquimica.com |

| Molecular Weight | 174.24 g/mol | bldpharm.com |

Representative Properties of Related Cyclobutyl Ketones

| Compound | Boiling Point | Refractive Index | Density |

| Cyclobutyl phenyl ketone | 114-118 °C / 7 mmHg | n20/D 1.547 | 1.05 g/mL at 25 °C |

| Cyclobutyl methyl ketone | 137-139 °C / 754 mmHg | n20/D 1.432 | 0.902 g/mL at 25 °C |

Structure

3D Structure

Propiedades

IUPAC Name |

cyclobutyl-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-9-4-2-7-11(8-9)12(13)10-5-3-6-10/h2,4,7-8,10H,3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNLEUIZSLSCMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642513 | |

| Record name | Cyclobutyl(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-40-4 | |

| Record name | Cyclobutyl(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclobutyl 3 Methylphenyl Ketone and Analogues

Direct Synthetic Approaches to Aryl Cyclobutyl Ketones

Direct synthesis of aryl cyclobutyl ketones can be achieved through methods that form the key carbon-carbon bonds in a controlled manner. These approaches are designed to build the desired molecular architecture efficiently, often from more readily available starting materials.

The Norrish-Yang cyclization is a powerful photochemical reaction for the synthesis of cyclobutanols from ketones that possess a γ-hydrogen atom. nih.govchem-station.com This intramolecular reaction is initiated by the photoexcitation of the ketone's carbonyl group. nih.gov The excited ketone then undergoes a 1,5-hydrogen abstraction from the γ-carbon, generating a 1,4-diradical intermediate. Subsequent radical-radical combination (cyclization) of this diradical yields the cyclobutanol product. nih.govmiami.edu This method provides a direct route to the core structure of aryl cyclobutyl ketones, which can then be further manipulated.

The efficiency of the Norrish-Yang cyclization can be highly dependent on the reaction conditions, particularly the light source used for irradiation. Early methods employing high-energy mercury arc lamps often resulted in low to moderate yields (15–38%) and the formation of significant side-products, such as pinacol and ring-opened pentenones. nih.gov

Recent optimizations have demonstrated that using a milder, lower-energy UV source, such as a 365 nm UV lamp, can significantly improve the outcome. nih.gov This change simplifies the reaction setup and, more importantly, minimizes the generation of unwanted byproducts. nih.gov Under these optimized conditions, the yield of the desired bicyclo[1.1.1]pentan-2-ol intermediate, a product of the Norrish-Yang cyclization of a cyclobutyl ketone, can be increased to as high as 45%. nih.gov The choice of solvent and reaction temperature are also critical parameters that can be fine-tuned to enhance the selectivity and yield of the cyclization. nih.govresearchgate.net

| Starting Ketone | UV Source | Yield of Bicyclo[1.1.1]pentan-2-ol | Reference |

|---|---|---|---|

| Cyclobutyl phenyl ketone | 450-W Hanovia mercury arc lamp | 15–38% | nih.gov |

| Cyclobutyl phenyl ketone | 365 nm UV source | 45% | nih.gov |

The electronic nature of the substituents on the aryl ring of the cyclobutyl ketone can influence the efficiency of the Norrish-Yang cyclization. The reaction generally proceeds for a range of substituted aryl cyclobutyl ketones, but the yields can vary.

For instance, studies have shown that aryl cyclobutyl ketones bearing both electron-donating and electron-withdrawing groups on the aromatic ring can successfully undergo cyclization to form the corresponding 2-arylbicyclo[1.1.1]pentan-2-ol intermediates. nih.gov However, the presence of strongly electron-withdrawing groups may sometimes lead to lower yields or require modified reaction conditions to achieve optimal results. The regioselectivity of the hydrogen abstraction step is a key factor, which is largely governed by the stereoelectronic properties of the substrate. nih.gov While the method is robust, its efficiency can be substrate-dependent, highlighting a limitation in its scope. nih.govnih.gov

| Aryl Substituent on Cyclobutyl Ketone | Product (Bicyclo[1.1.1]pentan-2-ol) Yield | Reference |

|---|---|---|

| Phenyl | 45% | nih.gov |

| 4-Methoxyphenyl (Electron-donating) | 41% | nih.gov |

| 4-(Trifluoromethyl)phenyl (Electron-withdrawing) | 35% | nih.gov |

| 4-Chlorophenyl (Electron-withdrawing) | 40% | nih.gov |

An alternative and highly versatile strategy for synthesizing functionalized aryl cyclobutyl ketones involves a two-step sequence: an initial Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate, followed by a ligand-enabled, palladium-catalyzed carbon-carbon (C-C) bond cleavage and functionalization. nih.govnih.gov This approach leverages the strain energy of the bicyclic intermediate to drive the C-C bond activation. nih.gov The use of specific ligands is crucial for the success of the palladium-catalyzed step, enabling efficient and selective transformations that would otherwise be challenging. nih.goviciq.org

The key intermediates for this palladium-catalyzed sequence, 2-arylbicyclo[1.1.1]pentan-2-ols, are generated via the optimized Norrish-Yang cyclization of the corresponding aryl cyclobutyl ketones, as previously described. nih.govresearchgate.net These strained alcohols are primed for C-C bond cleavage. nih.gov

In the presence of a palladium(II) catalyst and a suitable ligand, the bicyclo[1.1.1]pentan-2-ol undergoes a C-C bond cleavage process. nih.gov This strain-release-driven reaction forms an organopalladium intermediate, which can then be intercepted by a variety of coupling partners. nih.gov The reaction is highly stereospecific, leading to the formation of cis-1,3-disubstituted cyclobutanes exclusively. nih.gov The benzoyl group, which facilitates the initial cyclization, remains in the final product, yielding a γ-functionalized aryl cyclobutyl ketone. nih.gov

The palladium-catalyzed C-C cleavage/functionalization sequence exhibits a broad scope with respect to the coupling partner. nih.gov A wide variety of aryl iodides, including those with ortho-, meta-, and para-substituents, as well as multiply substituted and fused polycyclic systems, have been shown to be effective coupling partners, providing the desired γ-arylated cyclobutyl ketones in good to excellent yields. nih.gov

Notably, the methodology extends to heteroaryl iodides, which can be challenging substrates for palladium catalysis due to potential coordination of the heteroatom to the metal center. nih.gov Pyridyl and indolyl iodides, for example, perform well under the standard reaction conditions. nih.gov Furthermore, the scope is not limited to aryl partners; alkenyl and alkynyl iodides also serve as effective coupling partners, affording the corresponding γ-alkenylated and γ-alkynylated cyclobutyl ketones in satisfactory yields. nih.gov This broad scope makes the sequential strategy a powerful tool for accessing a diverse array of complex cyclobutane (B1203170) structures. nih.govresearchgate.net

| Coupling Partner Type | Example Coupling Partner | Product Yield | Reference |

|---|---|---|---|

| Aryl Iodide | Methyl 4-iodobenzoate | 75% | nih.gov |

| Aryl Iodide | 4-Iodoanisole | 85% | nih.gov |

| Heteroaryl Iodide | 3-Iodopyridine | 55% | nih.gov |

| Heteroaryl Iodide | 5-Iodoindole | 62% | nih.gov |

| Alkenyl Iodide | (E)-1-Iodo-2-phenylethene | 68% | nih.gov |

| Alkynyl Iodide | 1-Iodo-2-phenylethyne | 52% | nih.gov |

Ligand-Enabled Palladium-Catalyzed C-C Cleavage/Functionalization Sequences

Diastereoselective Control in Functionalization

The diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes is a significant challenge, often requiring complex synthetic routes. bohrium.comresearchgate.net A notable strategy for achieving stereospecific synthesis involves a sequential C−H/C−C functionalization of readily available cyclobutyl aryl ketones. bohrium.comresearchgate.netnih.gov This method provides access to valuable cis-γ-functionalized cyclobutyl ketones with exclusive cis-selectivity. bohrium.com

The process begins with an optimized Norrish-Yang procedure, a photochemical reaction that converts the parent cyclobutyl ketone into a bicyclo[1.1.1]pentan-2-ol intermediate. bohrium.comresearchgate.netnih.gov This intermediate then undergoes a palladium-catalyzed C−C bond cleavage and functionalization. bohrium.comresearchgate.netnih.gov This step allows for the introduction of various aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane ring. bohrium.comnih.gov The benzoyl group of the resulting cis-1,3-disubstituted cyclobutane can be subsequently transformed into other functional groups, such as amides and esters. bohrium.comresearchgate.net This two-step approach provides a reliable method for accessing cis-1,3-difunctionalized cyclobutanes from simple starting materials. nih.gov

Divergent Syntheses Involving Bicyclo[1.1.0]butane Ketones

Bicyclo[1.1.0]butanes (BCBs), highly strained molecules, serve as versatile building blocks in organic synthesis, particularly for the creation of diverse cyclobutane frameworks. chemrxiv.orgacs.orgrsc.org Their high ring strain enables a variety of transformations, including cycloadditions and ring-opening reactions. chinesechemsoc.org Lewis acid catalysis plays a crucial role in controlling the divergent reactivity of BCB ketones and esters, leading to different product classes from the same starting materials. chemrxiv.orgchemrxiv.org For instance, the reaction of BCBs with α,β-unsaturated ketones can be controlled by specific chiral Lewis acid or Brønsted acid catalysts to produce distinct chiral bicyclo[2.1.1]hexanes and cyclobutenes with excellent stereoselectivity. acs.org

Lewis Acid-Catalyzed Cycloaddition Reactions with Triazinanes

A significant advancement in the use of BCBs is the Lewis acid-catalyzed reaction with triazinanes, which provides a divergent pathway to synthesize cyclobutyl amines. chemrxiv.orgchemrxiv.org Specifically, the reaction of BCB ketones with triazinanes proceeds via a cycloaddition pathway. chemrxiv.orgchemrxiv.org This transformation is characterized by its operational simplicity and mild reaction conditions. chemrxiv.orgchemrxiv.org

The cycloaddition of bicyclo[1.1.0]butane (BCB) ketones with triazinanes yields 2,4-diazabicyclo[4.1.1]octanes, also known as aza-BCOs. chemrxiv.orgchemrxiv.org Mechanistic studies suggest that this reaction does not proceed through a concerted (4+3) cycloaddition. Instead, it follows a stepwise (2+2+3) pathway. chemrxiv.orgchemrxiv.org A more recent study proposes a stepwise (3 + 2 + 2) cycloaddition, which involves an SN2 nucleophilic addition of formaldimine to the Lewis acid-activated BCB species. acs.org

The choice of Lewis acid catalyst is critical in directing the reaction pathway. For the cycloaddition of BCB ketones with triazinanes, tris(pentafluorophenyl)borane, B(C6F5)3, has been identified as an effective catalyst. chemrxiv.orgchemrxiv.org The B(C6F5)3 catalyst activates the BCB ketone, facilitating the subsequent reaction with the triazinane to form the aza-BCO structure. chemrxiv.orgresearchgate.netchemrxiv.org In contrast, other Lewis acids like In(OTf)3 catalyze the reaction of BCB esters with triazinanes to produce biscyclobutenyl amines, highlighting the divergent nature of this chemistry based on both the substrate and the catalyst. chemrxiv.orgchemrxiv.orgrsc.org The role of B(C6F5)3 is to complex with the BCB, which can then undergo enolization and subsequent nucleophilic addition by the triazinane in a stepwise ionic mechanism. chemrxiv.org

Table 1: Effect of Lewis Acid Catalyst on the Reaction of Bicyclo[1.1.0]butanes (BCBs) with Triazinanes

| BCB Substrate | Lewis Acid Catalyst | Product Type | Reference |

| BCB Ketone | B(C6F5)3 | 2,4-Diazabicyclo[4.1.1]octane (aza-BCO) | chemrxiv.orgchemrxiv.org |

| BCB Ester | In(OTf)3 | Biscyclobutenyl amine | chemrxiv.orgchemrxiv.orgrsc.org |

Subsequent Ring-Opening Transformations to Substituted Cyclobutanes

The aza-BCOs formed from the cycloaddition of BCB ketones and triazinanes are stable intermediates that can be isolated. chemrxiv.org These bicyclic compounds can then undergo a subsequent ring-opening reaction to yield highly functionalized cyclobutanes. chemrxiv.orgchemrxiv.org A direct acidic treatment, for example with 1 M HCl, efficiently cleaves the aminal moiety of the aza-BCO. chemrxiv.org This process results in the formation of medicinally relevant cis-cyclobutyl diamines in high yields. chemrxiv.orgchemrxiv.org This "cycloaddition/ring-opening" strategy can be performed in a stepwise manner or as a one-pot procedure, providing a modular and efficient route to syn-diastereoselective cyclobutylamines. chemrxiv.orgacs.org

Table 2: Summary of the "Cycloaddition/Ring-Opening" Strategy

| Step | Reactants | Key Intermediate/Product | Conditions | Reference |

| 1. Cycloaddition | BCB Ketone + Triazinane | 2,4-Diazabicyclo[4.1.1]octane (aza-BCO) | B(C6F5)3 catalyst | chemrxiv.orgchemrxiv.org |

| 2. Ring-Opening | aza-BCO | cis-Cyclobutyl diamine | Acidic treatment (e.g., 1 M HCl) | chemrxiv.org |

Precursor-Based Approaches and Building Block Applications

Cyclobutane derivatives are increasingly recognized as important scaffolds in medicinal chemistry due to their unique three-dimensional structures which can confer advantageous pharmacological properties. bohrium.comresearchgate.netnih.gov Consequently, the development of synthetic methods that utilize accessible precursors to construct these four-membered rings is of high importance. Cyclobutyl aryl ketones serve as readily available precursors for the synthesis of more complex, stereochemically defined cyclobutanes. bohrium.comresearchgate.netresearchgate.net Methodologies such as the Norrish-Yang cyclization to create bicyclic intermediates, followed by palladium-catalyzed functionalization, exemplify precursor-based approaches that transform simple cyclobutyl ketones into valuable, densely functionalized building blocks. bohrium.comnih.gov These building blocks are crucial for diversity-oriented synthesis, enabling the rapid generation of compound libraries for applications like drug discovery. acs.org

Synthesis from Cyclobutanecarbonyl Chloride (General Cyclobutyl Methyl Ketone Synthesis)

A general and established method for the synthesis of cyclobutyl methyl ketones involves the use of cyclobutanecarbonyl chloride as a starting material. lookchem.comsigmaaldrich.com This approach leverages the reactivity of the acid chloride for the formation of a new carbon-carbon bond.

One common procedure involves the reaction of cyclobutanecarbonyl chloride with the magnesium salt of a malonic ester. lookchem.comsigmaaldrich.com This reaction proceeds through a nucleophilic acyl substitution mechanism, where the organomagnesium compound acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The subsequent loss of the chloride leaving group yields the corresponding β-keto ester. This intermediate can then be subjected to decarboxylation under acidic or thermal conditions to afford the final cyclobutyl methyl ketone.

While a specific documented synthesis for Cyclobutyl 3-methylphenyl ketone is not extensively detailed in readily available literature, a plausible and analogous synthetic route would involve the Friedel-Crafts acylation of toluene with cyclobutanecarbonyl chloride. In this electrophilic aromatic substitution reaction, a Lewis acid catalyst, such as aluminum chloride, would be employed to activate the cyclobutanecarbonyl chloride, generating a reactive acylium ion. This electrophile would then attack the electron-rich aromatic ring of toluene. Due to the directing effect of the methyl group on the toluene ring, the acylation would predominantly occur at the ortho and para positions. To achieve the desired 3-methylphenyl (meta) substitution pattern, a multi-step synthesis might be required, potentially involving protection and deprotection of certain positions on the aromatic ring or starting with a differently substituted aromatic precursor.

Another viable approach would be the reaction of cyclobutanecarbonyl chloride with an organometallic reagent derived from 3-methylbromobenzene, such as a Grignard reagent (3-methylphenylmagnesium bromide) or an organocadmium or organocuprate reagent. These reagents are effective for the formation of ketones from acid chlorides.

General Reaction Scheme for Cyclobutyl Ketone Synthesis:

| Reactant A | Reactant B | Reagents/Conditions | Product |

| Cyclobutanecarbonyl Chloride | Magnesium salt of malonic ester | 1. Ether | Cyclobutyl methyl ketone (after decarboxylation) |

| Cyclobutanecarbonyl Chloride | Toluene | AlCl₃ | Mixture of (2/4-methylphenyl)cyclobutylmethanone |

| Cyclobutanecarbonyl Chloride | 3-methylphenylmagnesium bromide | Dry ether, low temperature | This compound |

Role as Key Intermediates in the Synthesis of Structurally Complex Molecules

Cyclobutyl aryl ketones, such as this compound, are valuable intermediates in the synthesis of structurally complex molecules, particularly those with applications in medicinal chemistry. researchgate.netnih.govnih.gov The cyclobutane ring, with its unique conformational properties, can impart beneficial pharmacological characteristics to drug candidates. nih.govnih.gov

One of the significant applications of cyclobutyl aryl ketones is in the stereospecific synthesis of cis-1,3-difunctionalized cyclobutanes. researchgate.netnih.govnih.gov These motifs are sought after as they can act as conformationally restricted bioisosteres for more flexible molecular fragments. The synthesis of these complex structures often proceeds through a multi-step sequence involving photochemical transformations and metal-catalyzed cross-coupling reactions.

A key transformation in this context is the Norrish-Yang cyclization of a cyclobutyl aryl ketone. nih.govnih.gov This photochemical reaction involves the intramolecular abstraction of a γ-hydrogen by the excited carbonyl group, leading to the formation of a 1,4-biradical. Subsequent cyclization of this biradical generates a bicyclo[1.1.1]pentan-2-ol intermediate. This intermediate is pivotal as it sets the stereochemistry for the subsequent steps.

Following the formation of the bicyclo[1.1.1]pentan-2-ol, a ligand-enabled, palladium-catalyzed carbon-carbon bond cleavage and functionalization can be performed. nih.govnih.gov This step allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkenyl, and alkynyl groups, at the 3-position of the cyclobutane ring with exclusive cis-selectivity. nih.gov The benzoyl group, which is part of the original cyclobutyl aryl ketone, not only facilitates this reactivity but can also be subsequently converted into other functional groups like amides and esters. nih.govnih.gov

This sequential C–H/C–C functionalization strategy provides a powerful tool for accessing structurally diverse and complex cis-1,3-difunctionalized cyclobutanes from readily available cyclobutyl aryl ketones. nih.govnih.gov The ability to introduce a wide range of functional groups with high stereocontrol makes these intermediates highly valuable in the development of new therapeutic agents.

Mechanistic Investigations of Reactions Involving Cyclobutyl 3 Methylphenyl Ketone and Analogues

Elucidation of C-H/C-C Functionalization Pathways

The functionalization of cyclobutanes, which are prevalent motifs in medicinal chemistry, often presents significant synthetic challenges. nih.govnih.gov A sequential C–H/C–C functionalization strategy has been developed to create cis-1,3-difunctionalized cyclobutanes from readily available cyclobutyl aryl ketones. nih.govnih.gov This approach involves an initial Norrish-Yang cyclization of the cyclobutyl phenyl ketone to form a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes a palladium-catalyzed C-C bond cleavage and functionalization. nih.govnih.gov

Proposed Alkyl Palladium Intermediate Formation and Reactivity

In the palladium-catalyzed functionalization of the bicyclo[1.1.1]pentan-2-ol intermediate, the formation of an alkyl palladium species is a key step. While direct mechanistic studies on cyclobutyl 3-methylphenyl ketone are specific, analogous systems provide insight. For instance, in palladium-catalyzed reactions of keto-vinylidenecyclopropanes, altering the phosphine (B1218219) ligand can selectively cleave either the distal or proximal C-C bond. nih.govrsc.org The formation of an eight-membered cyclic palladium intermediate is crucial in the proximal C-C bond cleavage. nih.gov Similarly, in the retrocyclization of cyclobutanols catalyzed by palladium, a β-carbon elimination pathway leads to the initial C-C bond cleavage of the strained ring. acs.org The subsequent cleavage of an unstrained C-C bond is thought to be assisted by the ketone group, mimicking mechanisms proposed for retro-aldol reactions. acs.org This suggests that in the case of this compound derivatives, a palladium catalyst, likely enabled by a specific ligand, would coordinate to the molecule, facilitating the cleavage of a C-C bond within the cyclobutyl ring to form a transient alkyl palladium intermediate. This intermediate would then be susceptible to further reaction, such as coupling with various partners. nih.govnih.gov

Assessment of Radical Processes in C-C Cleavage

Radical-mediated C-C bond cleavage offers an alternative pathway for the functionalization of cyclic ketones. nih.govresearchgate.net In unstrained systems like cyclohexanones and cyclopentanones, an aryl radical generated in situ can promote the cleavage of a cyclic C-C sigma bond under mild conditions. nih.govresearchgate.net Density functional theory (DFT) calculations have been employed to understand the regioselectivity of this cleavage. nih.govresearchgate.net For cyclobutyl radicals, ring-opening to a linear radical is a known process, and the strain energy of the four-membered ring significantly lowers the activation energy for this cleavage compared to analogous linear radicals. iupac.org In the context of this compound, a radical process could be initiated, for example, by photochemical excitation or through the use of a radical initiator. The resulting radical could then undergo C-C bond cleavage. The cleavage of C-C bonds in radical cations of aromatic compounds has also been studied, where factors like the stability of the resulting fragments play a crucial role. cmu.edu While direct evidence for a radical pathway in the palladium-catalyzed functionalization of the bicyclo[1.1.1]pentan-2-ol derived from cyclobutyl phenyl ketone is not the primary proposed mechanism, the possibility of competing or alternative radical pathways, especially under photochemical conditions, cannot be entirely dismissed.

Mechanistic Pathways of Lewis Acid-Catalyzed Cycloadditions

Lewis acid-catalyzed cycloadditions of bicyclo[1.1.0]butanes (BCBs), which can be derived from cyclobutyl ketones, are powerful methods for synthesizing bicyclic scaffolds. researchgate.netnih.govresearchgate.net These reactions often proceed through complex mechanistic pathways that are sensitive to the nature of the substrate and the Lewis acid catalyst.

Distinct Activation Modes of Bicyclo[1.1.0]butane Ketones

The activation of bicyclo[1.1.0]butane (BCB) ketones by Lewis acids is a critical step that dictates the subsequent reaction pathway. chemrxiv.orgchemrxiv.org Computational studies on the cycloaddition of a BCB ketone with ketene (B1206846) have shown that the catalytically active species is a partially Lewis acid-activated BCB cation, which acts as an electrophile. researchgate.netnih.gov This is in contrast to an earlier proposal of a BCB enolate being the active species. researchgate.netnih.gov The activation mode can also differ based on the substituents on the BCB. For instance, the reaction of BCB ketones with triazinanes under B(C6F5)3 catalysis proceeds via a different pathway than the reaction of BCB esters with triazinanes under In(OTf)3 catalysis. chemrxiv.orgchemrxiv.org In the former, the Lewis acid activates the BCB ketone to form a complex that then reacts with the nucleophile. chemrxiv.org This highlights that the specific combination of the BCB substrate and the Lewis acid determines the nature of the activated intermediate.

Differentiation Between Stepwise (2+2+3) and (4+3) Cycloaddition Pathways

In the reaction of BCB ketones with triazinanes, mechanistic studies have demonstrated that the reaction follows a stepwise (2+2+3) cycloaddition pathway rather than a concerted (4+3) pathway. chemrxiv.orgchemrxiv.org This was confirmed through experiments showing the iterative addition of formaldimines (generated from the triazinane) to the Lewis acid-activated BCB ketone. chemrxiv.org The initial nucleophilic addition of a formaldimine to the activated BCB ketone forms an intermediate, which then reacts with a second molecule of formaldimine before a final intramolecular cyclization occurs to yield the 2,4-diazabicyclo[4.1.1]octane product. chemrxiv.org This stepwise mechanism is a key feature of the reactivity of activated BCB ketones in this specific cycloaddition.

Table 1: Mechanistic Pathways in Lewis Acid-Catalyzed Reactions of Bicyclo[1.1.0]butane (BCB) Derivatives

| BCB Derivative | Reactant | Catalyst | Proposed Intermediate | Cycloaddition Pathway | Product Type |

| BCB Ketone | Ketene | TMSOTf | Partially activated BCB cation researchgate.netnih.gov | (3+2) | Bicyclo[2.1.1]hexanone researchgate.netresearchgate.net |

| BCB Ketone | Triazinane | B(C6F5)3 | Lewis acid-activated BCB ketone complex chemrxiv.org | Stepwise (2+2+3) | 2,4-Diazabicyclo[4.1.1]octane chemrxiv.orgchemrxiv.org |

| BCB Ester | Triazinane | In(OTf)3 | Leitch's carbocation intermediate chemrxiv.orgchemrxiv.org | Not a cycloaddition | Biscyclobutenyl amine chemrxiv.orgchemrxiv.org |

| BCB Ester | N-aryl imine | Ga(OTf)3 | Enolate-carbocation species (Leitch's intermediate) chinesechemsoc.orgrsc.org | (3+2) | Azabicyclo[2.1.1]hexane chinesechemsoc.orgrsc.org |

Role of Leitch's Carbocation Intermediates

The concept of "Leitch's carbocation intermediates" is central to understanding the reactivity of certain BCB derivatives, particularly BCB esters, in Lewis acid-catalyzed reactions. chemrxiv.orgchinesechemsoc.orgrsc.org These intermediates are typically formed from the reaction of Lewis acid-activated BCB esters with imines. rsc.org The process involves the formation of an enolate-carbocation species, which then undergoes addition to the imine. chinesechemsoc.orgrsc.org When BCB esters react with triazinanes, the formation of a Leitch's carbocation intermediate is also proposed, leading to products like biscyclobutenyl amines rather than cycloaddition products. chemrxiv.orgchemrxiv.org This pathway competes with and can dominate over cycloaddition, especially when N-alkyl imines are used, yielding cyclobutenyl methanamines. chinesechemsoc.orgrsc.org The formation of these carbocationic intermediates highlights a divergent reactivity pattern for BCBs, where the substituent on the BCB (ketone vs. ester) plays a crucial role in directing the reaction towards either cycloaddition or pathways involving these specific carbocationic species.

Oxidation Mechanism Studies Using Cyclobutyl Methyl Ketone as a Model Compound

To understand the complex oxidation mechanisms of larger molecules like pinonic acid, a significant contributor to secondary organic aerosol formation from α-pinene, researchers have utilized cyclobutyl methyl ketone (CMK) as a simpler model compound. semanticscholar.orgresearchgate.net The structural similarity allows for the elucidation of fundamental reaction pathways that are analogous to those occurring in more complex atmospheric compounds. semanticscholar.org

Hydroxyl Radical-Initiated Oxidation Mechanisms

The atmospheric oxidation of cyclobutyl methyl ketone is primarily initiated by the hydroxyl radical (•OH). semanticscholar.orgresearchgate.net This highly reactive species abstracts a hydrogen atom from the cyclobutyl ring, leading to the formation of an alkyl radical (R•). researchgate.net The position of hydrogen abstraction influences the subsequent reaction pathways.

The initial step is the reaction of the alkyl radical with molecular oxygen (O₂) to form a peroxy radical (RO₂•). researchgate.net The fate of this peroxy radical is dependent on the concentration of nitrogen oxides (NOx). In low-NOx environments, the peroxy radical can react with a hydroperoxyl radical (HO₂•) to form a hydroperoxide or with another peroxy radical to yield an alkoxy radical (RO•). researchgate.net In high-NOx conditions, the peroxy radical can react with nitric oxide (NO) to form an alkoxy radical and nitrogen dioxide (NO₂) or form a peroxynitrate. researchgate.net

Identification of First-Generation Oxidation Products and Proposed Pathways

Experimental studies on the hydroxyl radical-initiated oxidation of cyclobutyl methyl ketone have identified several first-generation products. semanticscholar.org These products provide insight into the degradation pathways of the parent molecule.

Key identified first-generation products include:

Succinic acid : This dicarboxylic acid is an important oxidation product, with its formation suggesting ring-opening mechanisms. semanticscholar.orgresearchgate.net

4-Oxobutanoic acid : This keto acid indicates that oxidation can occur at different positions on the cyclobutyl ring, leading to a variety of functionalized products. semanticscholar.orgresearchgate.net

4-Hydroxybutanoic acid : The presence of this hydroxy acid, detected as its lactone form (butyrolactone) which hydrolyzes during sampling, further illustrates the diverse oxidation pathways. semanticscholar.orgresearchgate.net

The formation of these organic acids as primary, non-radical products indicates that the oxidation process rapidly increases the oxygen content of the initial molecule. semanticscholar.org

Radical Mechanisms and Oxygenation Enhancements

The formation of highly oxygenated products from the oxidation of cyclobutyl methyl ketone highlights the importance of radical-driven mechanisms that significantly enhance the oxygen-to-carbon ratio of the molecule in a single oxidative generation. semanticscholar.org These observations challenge traditional atmospheric chemistry mechanisms, which often involve stable intermediates. semanticscholar.org

The process begins with the formation of an alkoxy radical, which can undergo further reactions. researchgate.net One proposed mechanism involves a 1,5-hydrogen shift within an intermediate alkoxy radical, which can lead to the formation of multifunctional compounds. researchgate.net This intramolecular rearrangement is a key step in producing highly oxygenated species without the need for multiple independent oxidation steps. semanticscholar.org The subsequent reactions can involve further oxidation or fragmentation, leading to the observed product distribution. researchgate.netresearchgate.net The study of these radical chain reactions is crucial for understanding the rapid formation of secondary organic aerosols in the atmosphere. semanticscholar.org

Table 1: First-Generation Products from the OH-Initiated Oxidation of Cyclobutyl Methyl Ketone This table is based on data from studies on the oxidation of cyclobutyl methyl ketone. semanticscholar.orgresearchgate.net

| Product Name | Chemical Formula | Molar Mass ( g/mol ) | Significance |

| Succinic acid | C₄H₆O₄ | 118.09 | Indicates ring-opening and formation of dicarboxylic acids. |

| 4-Oxobutanoic acid | C₄H₆O₃ | 102.09 | Shows oxidation leading to keto acids. |

| 4-Hydroxybutanoic acid | C₄H₈O₃ | 104.10 | Demonstrates the formation of hydroxy acids. |

Solvolytic and Stereochemical Investigations of Cyclobutyl Carbocations (Analogous Systems)

To gain deeper insight into the behavior of reactive intermediates relevant to the chemistry of cyclobutyl systems, analogous studies on the solvolysis of substituted cyclobutyl derivatives have been conducted. These investigations focus on the formation and stabilization of cyclobutyl carbocations and the stereochemical outcomes of their reactions.

Gamma-Silyl Participation and Rate Enhancements

Research on the solvolysis of 3-trimethylsilyl-1-substituted cyclobutyl trifluoroacetates has revealed significant rate enhancements due to γ-silyl participation. nih.gov When the trimethylsilyl (B98337) group is positioned cis to the leaving group, it can interact with the developing positive charge at the carbocationic center through its Si-C bond. nih.gov This interaction, known as γ-silyl participation, stabilizes the carbocation.

The magnitude of this rate enhancement is substantial, varying with the substituent at the carbocationic center. For instance, rate enhancements have been observed to be a factor of 209 for α-phenyl-substituted cations and as high as 4.6 x 10⁴ for α-methyl-substituted cations. nih.gov For the unsubstituted γ-trimethylsilylcyclobutyl cation, the rate enhancement is estimated to be greater than 10¹⁰. nih.gov Computational studies support these experimental findings, indicating a strong interaction between the rear lobe of the γ-Si-C bond and the cationic center. nih.gov This γ-silyl effect has been found to be even more potent than the well-known β-silyl effect, highlighting its significance in stabilizing carbocations. nih.gov

Stereochemical Outcomes of Substitution Reactions

The stereochemistry of substitution reactions provides crucial information about the reaction mechanism. numberanalytics.com In the context of cyclobutyl systems, the stereochemical outcome of solvolysis reactions can indicate the nature of the carbocationic intermediate and the pathway of nucleophilic attack.

Conversely, Sₙ2 reactions proceed with a backside attack of the nucleophile, leading to an inversion of configuration at the reaction center. numberanalytics.comochemtutor.com The distinct stereochemical outcomes of Sₙ1 and Sₙ2 reactions allow chemists to infer the mechanistic pathway of a substitution reaction. numberanalytics.com

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and correlations, a complete structural assignment can be achieved.

In ¹H NMR spectroscopy of Cyclobutyl 3-methylphenyl ketone, the distinct electronic environments of the protons lead to a characteristic spectrum. The aromatic protons of the 3-methylphenyl group are deshielded and appear in the downfield region, typically between 7.0 and 8.0 ppm. Their specific shifts and coupling patterns are dictated by their position relative to the electron-withdrawing ketone and the electron-donating methyl group. The proton on the cyclobutyl ring that is alpha to the carbonyl group is significantly deshielded and appears as a multiplet further downfield than the other aliphatic protons. The protons of the aryl-methyl group resonate as a sharp singlet, a hallmark of methyl groups attached to an aromatic ring.

As specific experimental data is not available in the cited literature, the following table represents predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), based on established principles and data for analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic H (ortho to C=O, C2') | 7.85 - 7.95 | d (doublet) | 1H |

| Aromatic H (ortho to C=O, C6') | 7.75 - 7.85 | s (singlet) | 1H |

| Aromatic H (para to C=O, C5') | 7.35 - 7.45 | t (triplet) | 1H |

| Aromatic H (meta to C=O, C4') | 7.30 - 7.40 | d (doublet) | 1H |

| Cyclobutyl H (alpha to C=O) | 3.60 - 3.80 | p (pentet) | 1H |

| Cyclobutyl H (beta to C=O) | 2.20 - 2.40 | m (multiplet) | 4H |

| Cyclobutyl H (gamma to C=O) | 1.90 - 2.10 | m (multiplet) | 2H |

| Aryl Methyl H | 2.41 | s (singlet) | 3H |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ketone is the most deshielded, appearing at the far downfield end of the spectrum, typically above 200 ppm. libretexts.orglibretexts.org Aromatic carbons resonate in the 125-150 ppm range, with quaternary carbons (those without attached protons) often showing weaker signals. libretexts.org The aliphatic carbons of the cyclobutyl ring and the methyl carbon appear in the upfield region.

As specific experimental data is not available in the cited literature, the following table represents predicted chemical shifts (δ) based on established spectroscopic principles for ketones and substituted aromatic compounds. libretexts.orglibretexts.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 200 - 205 |

| Aromatic C (ipso, C1') | 137 - 139 |

| Aromatic C (ipso, C3') | 138 - 140 |

| Aromatic C (C5') | 133 - 135 |

| Aromatic C (C6') | 129 - 131 |

| Aromatic C (C2') | 128 - 130 |

| Aromatic C (C4') | 126 - 128 |

| Cyclobutyl C (alpha to C=O) | 48 - 52 |

| Cyclobutyl C (beta to C=O) | 25 - 28 |

| Aryl Methyl C | 20 - 22 |

| Cyclobutyl C (gamma to C=O) | 17 - 19 |

While 1D NMR provides foundational data, multi-dimensional NMR techniques are essential for unambiguously assembling the molecular structure. researchgate.net These experiments reveal correlations between nuclei, confirming connectivity.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would verify the coupling network within the cyclobutyl ring and among the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, confirming the assignments made in the 1D ¹H and ¹³C spectra. For example, it would definitively link the singlet at ~2.4 ppm to the methyl carbon at ~21 ppm. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular fragments. It shows correlations between protons and carbons that are two or three bonds apart. acs.org For this compound, key HMBC correlations would include those from the alpha-cyclobutyl proton to the carbonyl carbon, and from the aromatic protons ortho to the ketone (at C2' and C6') to the carbonyl carbon, thus connecting the cyclobutyl and phenyl rings through the ketone linkage.

Vibrational Spectroscopy

Vibrational spectroscopy probes the stretching and bending of chemical bonds, providing functional group information.

FT-IR spectroscopy is highly effective for identifying functional groups. The most prominent feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the carbonyl (C=O) group stretch. The conjugation of the ketone to the aromatic ring typically lowers this frequency to the 1685-1690 cm⁻¹ range. libretexts.org However, the inherent ring strain of the cyclobutyl moiety can increase the frequency. libretexts.org Other key absorptions include the C-H stretches for the aromatic and aliphatic portions of the molecule.

As specific experimental data is not available in the cited literature, the following table presents predicted characteristic absorption frequencies.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Carbonyl C=O Stretch | 1685 - 1695 | Strong, Sharp |

| Aromatic C=C Stretch | ~1600, ~1475 | Medium-Weak |

FT-Raman spectroscopy provides complementary information to FT-IR. While IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. For this compound, the symmetric "breathing" modes of the aromatic ring are often strong in the Raman spectrum. The C=O stretch is also observable. The aliphatic and aromatic C-H stretching vibrations will also be present in the 2800-3100 cm⁻¹ region.

As specific experimental data is not available in the cited literature, the following table presents predicted characteristic Raman shifts.

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3040 - 3080 | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Carbonyl C=O Stretch | 1685 - 1695 | Medium-Weak |

| Aromatic Ring Breathing | ~1600, ~1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. For this compound, the presence of both a carbonyl group (C=O) and a substituted benzene (B151609) ring results in characteristic absorption bands in the UV-Vis spectrum. The primary electronic transitions observed are the π → π* and the n → π* transitions. hnue.edu.vnuzh.ch

The π → π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. priyamstudycentre.com This transition is associated with the aromatic ring and the carbonyl group's C=O double bond. Due to the conjugation between the phenyl ring and the ketone, this transition is expected to be of high intensity (high molar absorptivity, ε) and occur at a wavelength in the range of 240-280 nm. libretexts.orgmsu.edu

The n → π* transition involves the promotion of an electron from a non-bonding orbital (the lone pair on the oxygen atom) to a π* antibonding orbital of the carbonyl group. masterorganicchemistry.com This transition is characteristically weak (low molar absorptivity) and appears at a longer wavelength, typically in the range of 280-330 nm for aromatic ketones. hnue.edu.vnpriyamstudycentre.com This transition is formally "forbidden" by selection rules, which accounts for its low intensity. hnue.edu.vn

Table 1: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength (λmax) Range | Chromophore | Relative Intensity (ε) |

|---|---|---|---|

| π → π | 240 - 280 nm | Phenyl ring conjugated with C=O | High |

| n → π | 280 - 330 nm | Carbonyl (C=O) group | Low |

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. rsc.org This technique is highly effective for determining the molecular weight and assessing the purity of this compound.

In a typical LC-MS analysis, the sample is first passed through an HPLC column (commonly a reversed-phase C18 column) which separates the target compound from any impurities, synthesis byproducts, or starting materials. rsc.org The eluent from the HPLC is then introduced into the mass spectrometer's ion source, such as an electrospray ionization (ESI) source. In positive ion mode, the molecule is typically protonated, generating a pseudomolecular ion [M+H]⁺. The mass spectrometer then analyzes this ion to confirm the molecular weight of the compound. The molecular formula for this compound is C₁₂H₁₄O, giving it a molecular weight of 174.24 g/mol . bldpharm.com The purity of the sample can be estimated by comparing the peak area of the main compound to the total area of all detected peaks in the chromatogram.

Table 2: Expected LC-MS Ions for this compound

| Ion Species | Formula | Expected Mass-to-Charge Ratio (m/z) |

|---|---|---|

| [M+H]⁺ (Protonated Molecule) | C₁₂H₁₅O⁺ | 175.1 |

| [M+Na]⁺ (Sodium Adduct) | C₁₂H₁₄ONa⁺ | 197.1 |

Ion Chromatography-Mass Spectrometry (IC-MS) is a specialized technique ideal for the separation and identification of ionic species. metrohm.comchromatographytoday.com It is particularly well-suited for analyzing the potential oxidation products of this compound, which are likely to be polar, water-soluble organic acids. researchgate.netchromatographyonline.com

Oxidative cleavage of the molecule could occur at several points, such as the bond between the carbonyl group and the cyclobutyl ring, or oxidation of the methyl group on the phenyl ring. This would result in the formation of various carboxylic acids. Ion chromatography, using an anion-exchange column, can effectively separate these acidic products. chromatographytoday.com The separated anions are then detected by the mass spectrometer, which provides mass information for confident identification. This method offers high selectivity and sensitivity for trace-level detection of ionic impurities in complex samples. metrohm.com

Table 3: Potential Oxidation Products and Suitability for IC-MS Analysis

| Potential Oxidation Product | Chemical Formula | Expected Ion in Negative Mode MS | Reason for IC-MS Suitability |

|---|---|---|---|

| 3-Methylbenzoic acid | C₈H₈O₂ | [M-H]⁻ (m/z 135.0) | Ionic carboxylate form, ideal for anion-exchange chromatography. |

| Cyclobutanecarboxylic acid | C₅H₈O₂ | [M-H]⁻ (m/z 99.1) | Ionic carboxylate form, separable by IC. |

| 3-Carboxybenzoyl cyclobutyl ketone | C₁₂H₁₂O₃ | [M-H]⁻ (m/z 203.1) | Dianionic potential, strong retention on anion-exchange columns. |

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule. chimia.chnih.gov Unlike nominal mass spectrometry which provides integer masses, HRMS can measure the mass-to-charge ratio to four or more decimal places. researchgate.netlibretexts.org This high precision allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas. libretexts.org

For this compound (C₁₂H₁₄O), HRMS provides an exact mass measurement that serves as definitive proof of its chemical formula. By comparing the experimentally measured exact mass to the theoretically calculated mass, the elemental composition can be confirmed with a high degree of confidence, typically with an error of less than 5 parts per million (ppm).

Table 4: Calculated Exact Masses for HRMS Analysis of this compound

| Ion Species | Elemental Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺ (Radical Cation) | C₁₂H₁₄O⁺ | 174.10447 |

| [M+H]⁺ (Protonated Molecule) | C₁₂H₁₅O⁺ | 175.11229 |

| [M+Na]⁺ (Sodium Adduct) | C₁₂H₁₄ONa⁺ | 197.09426 |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

For this compound, an SC-XRD analysis would require growing a suitable single crystal of the compound. If successful, the analysis would yield a detailed crystal structure. Key structural insights would include:

The precise bond lengths and angles of the ketone, cyclobutyl ring, and the substituted phenyl ring.

The conformation of the cyclobutyl ring, which is typically puckered and not planar.

The dihedral angle between the plane of the phenyl ring and the plane of the carbonyl group, which influences the degree of electronic conjugation.

The packing arrangement of the molecules in the crystal lattice, revealing any significant intermolecular interactions such as C-H···O hydrogen bonds or π-π stacking. mdpi.com

As of the current literature, a public crystal structure for this compound has not been reported.

Applications and Potential in Modern Organic Synthesis

Versatile Building Blocks for Complex Molecular Architectures

Ketones are recognized as fundamental building blocks in organic chemistry due to the versatile reactivity of the carbonyl group. numberanalytics.com Aryl cyclobutyl ketones, such as Cyclobutyl 3-methylphenyl ketone, serve as highly effective starting materials for creating intricate and valuable molecules. nih.goveurekalert.org Their utility stems from the ability to undergo sophisticated transformations that modify both the cyclobutane (B1203170) ring and the ketone moiety, providing access to a wide array of complex structures. nih.govresearchgate.net

A key strategy involves the formal γ-C–H functionalization of the cyclobutane ring. nih.govnih.gov This is often achieved through a two-step process starting with a Norrish-Yang cyclization of the aryl cyclobutyl ketone to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govresearchgate.net This intermediate can then undergo a palladium-catalyzed carbon-carbon bond cleavage and functionalization, allowing for the precise installation of various aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane ring. nih.govresearchgate.net

The 1,3-disubstituted cyclobutane motif, readily accessible from aryl cyclobutyl ketones, is an increasingly important scaffold in medicinal chemistry. nih.govresearchgate.netnih.gov The unique puckered geometry and rigidity of the cyclobutane ring can bestow advantageous pharmacological properties upon drug candidates, such as enhanced metabolic stability and improved binding efficiency. nih.govresearchgate.net

The synthetic versatility of the ketone allows it to be a precursor to a multitude of biologically relevant structures. For instance, the ketone group itself can be transformed into amides and esters, while the functionalized cyclobutane core serves as a rigid scaffold. nih.govnih.gov This approach has been successfully used to synthesize a conformationally restricted analogue of Cinacalcet, a drug used to treat hyperparathyroidism, demonstrating the direct applicability of these building blocks in drug discovery programs. nih.gov Furthermore, these building blocks are valuable for creating derivatives of complex natural products. acs.org

This compound and its parent class are instrumental in generating a diverse range of cyclobutane-containing frameworks. The sequential C–H/C–C functionalization strategy stereospecifically produces cis-1,3-disubstituted cyclobutanes. nih.gov However, these products can be further manipulated; for example, the cis-isomer can be epimerized to a mixture of cis- and trans-isomers, which can then be separated to provide access to the trans-configured products. nih.gov

The ketone functional group is a linchpin for diversification. It can undergo a variety of standard carbonyl chemistry reactions, including:

Reduction to form the corresponding alkane. nih.gov

Knoevenagel condensation to yield alkene derivatives. nih.gov

Beckmann rearrangement to produce cyclobutane carboxylic anilides. nih.gov

Baeyer-Villiger oxidation to give acyl cyclobutanols. nih.gov

These transformations highlight the role of the initial ketone as a versatile handle for introducing a wide range of functional groups and structural motifs.

Design and Synthesis of Conformationally Restricted Analogues for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to drug design, seeking to understand how a molecule's structure correlates with its biological activity. drugdesign.org A key strategy in SAR is the synthesis of conformationally restricted analogues of known active compounds. By reducing the flexibility of a molecule, chemists can lock it into a specific bioactive conformation, potentially leading to increased potency and selectivity while providing insight into the optimal binding geometry. researchgate.net

The rigid, three-dimensional nature of the cyclobutane ring makes it an excellent scaffold for this purpose. nih.govresearchgate.net It can serve as a conformationally restricted replacement for more flexible linkers or as a non-planar bioisostere for flat aromatic rings, a strategy known to improve properties like solubility and metabolic stability. nih.govresearchgate.net The synthesis of a cyclobutane-containing analogue of Cinacalcet from an aryl cyclobutyl ketone is a prime example of this application in practice. nih.gov

Furthermore, the 1-trifluoromethyl-cyclobutyl group has been explored as a unique bioisosteric replacement for the tert-butyl group, a common moiety in bioactive compounds. nih.gov Access to diverse cyclobutane building blocks from precursors like this compound enables systematic SAR studies where fragments of a lead compound are replaced with these rigid scaffolds to optimize pharmacological profiles. nih.gov

Integration into Combinatorial Chemistry Libraries and High-Throughput Synthesis

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. youtube.com These libraries are then subjected to high-throughput screening to identify compounds with desired biological activity. This approach accelerates the discovery of new lead compounds in drug development. youtube.com

The utility of this compound as a versatile building block makes it an ideal candidate for inclusion in combinatorial libraries. Its ability to undergo reliable and diverse functionalization reactions allows for the systematic and parallel synthesis of a wide array of derivatives. nih.govresearchgate.net Starting from this single ketone, a library of 1,3-disubstituted cyclobutanes with various aryl, heteroaryl, or alkenyl appendages can be generated. The subsequent conversion of the ketone group into other functionalities like amides or esters further expands the structural diversity of the library. nih.gov This modular approach is perfectly suited for the automated, parallel synthesis techniques that are central to modern combinatorial chemistry.

Use as Model Compounds for Studying Complex Chemical Processes

Model compounds play a crucial role in advancing the field of organic chemistry by allowing for the detailed study of complex reaction mechanisms, stereoselectivity, and scope. Cyclobutyl aryl ketones, including the 3-methylphenyl derivative, serve as excellent model substrates for investigating sophisticated chemical transformations.

They are key to studying the mechanism of the Norrish-Yang photocyclization and the subsequent palladium-catalyzed C-C bond functionalization. nih.govresearchgate.net Research using these ketones has provided fundamental insights into these processes, including the optimization of reaction conditions and the development of new catalyst systems. nih.gov Similarly, a related compound, cyclobutyl methyl ketone, has been employed as a model to investigate the complex oxidation mechanisms of atmospherically relevant organic acids. sigmaaldrich.com The predictable yet non-trivial reactivity of the cyclobutyl ketone system provides a rich platform for exploring and understanding the subtleties of modern synthetic methods.

Q & A

Q. What are the standard synthetic routes for cyclobutyl 3-methylphenyl ketone?

this compound is typically synthesized via Friedel-Crafts acylation , where cyclobutanone reacts with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Temperature control (20–50°C) is critical to minimize side reactions like over-acylation or ring-opening of the cyclobutyl group. Alternative methods include Grignard reactions between cyclobutylmagnesium bromide and 3-methylbenzaldehyde derivatives, followed by oxidation .

Q. What spectroscopic techniques are used to characterize this compound?

- IR/Raman Spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1700–1750 cm⁻¹) and cyclobutyl ring vibrations (e.g., C-C stretching at ~1000–1100 cm⁻¹). Disruption of aromatic C-H bonds in the 3-methylphenyl group is observed at ~3000–3100 cm⁻¹ .

- UV-Vis Spectroscopy : Absorbance peaks in the 250–300 nm range correlate with π→π* transitions in the aromatic ring, while n→π* transitions (weak) appear near 330 nm in polar solvents .

- NMR : ¹H NMR shows cyclobutyl protons as a multiplet (δ 2.5–3.5 ppm), the ketone carbonyl as a singlet (δ ~200–210 ppm in ¹³C NMR), and methylphenyl protons as distinct aromatic and methyl signals .

Q. How does this compound react under common reduction or oxidation conditions?

- Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol (cyclobutyl 3-methylphenyl methanol) in ethanol at 0–25°C. Lithium aluminum hydride (LiAlH₄) may induce side reactions due to the steric hindrance of the cyclobutyl group .

- Oxidation : Strong oxidants like KMnO₄ or CrO₃ convert the ketone to carboxylic acid derivatives under acidic conditions. However, the cyclobutyl ring may undergo strain-driven fragmentation at elevated temperatures (>80°C) .

Advanced Research Questions

Q. How does the cyclobutyl group influence the reaction kinetics of phenyl ketones with sodium borohydride?

Kinetic studies show that cyclobutyl phenyl ketones exhibit slower reduction rates compared to linear or larger cycloalkyl analogs (e.g., cyclohexyl). At 0°C, cyclobutyl phenyl ketone reacts ~0.23× as fast as acetophenone due to steric hindrance and ring strain destabilizing the transition state. Conformational rigidity limits optimal orbital alignment during hydride attack, as evidenced by activation energy differences (~5–8 kJ/mol higher than cyclohexyl analogs) .

Q. What role do biradical intermediates play in the photochemical behavior of cyclobutyl phenyl ketones?

Photolysis of α-methylene ketones generates biradical intermediates via hydrogen abstraction by the carbonyl oxygen. For cyclobutyl derivatives, restricted rotation in the biradical (e.g., due to cyclobutyl strain) favors intramolecular cyclization over typical pathways like cyclopropane or cyclobutane ketone formation. For example, 2-methylenecyclododecanone photolyzes to a bicyclic alcohol (cis-bicyclo[8.2.0]dodecan-1-ol) rather than cyclobutyl ketones, highlighting conformational control over product distribution .

Q. How do oxetane bioisosteres compare to cyclobutyl ketones in drug design?

Matched molecular pair analyses reveal that replacing cyclobutyl ketones with oxetanes increases lipophilicity (ΔlogD = +0.24) and improves cell permeability (e.g., RRCK values from 0.1 × 10⁻⁶ cm/s to 15.6 × 10⁻⁶ cm/s in indole derivatives). However, metabolic stability varies: oxetanes show comparable or slightly reduced CYP450 metabolism in some scaffolds, but improved resistance to esterase cleavage .

Q. How can computational modeling predict the physicochemical properties of this compound?

Quantum mechanical calculations (e.g., DFT) model the strain energy of the cyclobutyl ring (~110 kJ/mol) and predict bond dissociation energies for hydrogen abstraction. Molecular dynamics simulations assess conformational flexibility, while QSPR models correlate logP with experimental partition coefficients (±0.3 accuracy). These tools guide solvent selection (e.g., toluene for Friedel-Crafts) and predict metabolic sites (e.g., CYP-mediated oxidation at the methylphenyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.